3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1708427-94-4) is a thieno[3,2-d]pyrimidine-2,4-dione derivative bearing a pyrrolidin-3-yl substituent at the N3 position. The thieno[3,2-d]pyrimidine core is a recognized privileged scaffold in kinase inhibitor drug discovery, with numerous derivatives demonstrating nanomolar inhibitory activity against protein kinases including EGFR, ErbB-2, PI3K, and B-Raf.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
Cat. No. B11874086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESC1CNCC1N2C(=O)C3=C(C=CS3)NC2=O
InChIInChI=1S/C10H11N3O2S/c14-9-8-7(2-4-16-8)12-10(15)13(9)6-1-3-11-5-6/h2,4,6,11H,1,3,5H2,(H,12,15)
InChIKeyOLNKAVXKUSANQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione – Structural Baseline & Procurement-Relevant Class Identity


3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 1708427-94-4) is a thieno[3,2-d]pyrimidine-2,4-dione derivative bearing a pyrrolidin-3-yl substituent at the N3 position [1]. The thieno[3,2-d]pyrimidine core is a recognized privileged scaffold in kinase inhibitor drug discovery, with numerous derivatives demonstrating nanomolar inhibitory activity against protein kinases including EGFR, ErbB-2, PI3K, and B-Raf [2]. The compound serves as both a pharmacologically relevant scaffold and a versatile synthetic intermediate, with the free pyrrolidine secondary amine providing a reactive handle for further functionalization via amidation, reductive amination, or sulfonylation [3].

Why In-Class Thienopyrimidine Substitution Fails – Molecular Determinants of 3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Differentiation


Within the thieno[3,2-d]pyrimidine-2,4-dione class, substitution at N3 is a critical determinant of both pharmacological activity and synthetic utility. Close analogs such as 3-aryl or 3-alkyl derivatives (e.g., 3-phenyl, 3-benzyl, or 3-methyl variants) exhibit distinct electronic and steric profiles that alter hydrogen-bonding capacity and target engagement [1]. The pyrrolidin-3-yl substituent uniquely introduces a protonatable secondary amine (pKa estimated at ~9.5–10.5 for pyrrolidine), which is absent in N-aryl or simple N-alkyl congeners. This amine forms a critical hydrogen-bond donor that influences molecular recognition at the ATP-binding pocket of kinases and enables aqueous solubility enhancement via salt formation [2]. Moreover, the pyrrolidine nitrogen serves as the sole readily functionalizable site for late-stage diversification—a feature completely absent in N-aryl analogs and sterically encumbered in N-methyl derivatives. Substituting a generic thienopyrimidine-2,4-dione that lacks this specific N3-pyrrolidinyl topology fundamentally alters hydrogen-bond donor count (HBD = 1 for most analogs vs. 2 for this compound), topological polar surface area, and the compound's capacity to serve as a modular building block .

Quantitative Procurement-Relevant Evidence: 3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Hydrogen-Bond Donor Count: Pyrrolidinyl NH Differentiates from N-Methyl and N-Aryl Analogs

The target compound possesses two hydrogen-bond donor (HBD) sites—the N1–H of the pyrimidine-2,4-dione and the pyrrolidine N–H—while its closest N-methyl analog (1-Methyl-3-(pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, CAS 1708268-26-1) has only one HBD (N1–H retained, pyrrolidine N–H replaced by N–CH₃). Common 3-aryl analogs (e.g., 3-phenylthieno[3,2-d]pyrimidine-2,4-dione) also possess only one HBD. This difference is critical because dual HBD capability in the target compound enables bidentate hydrogen-bonding interactions with kinase hinge regions, a pharmacophore feature exploited in FDA-approved kinase inhibitors [1]. The N-methyl analog, lacking the pyrrolidine NH, cannot form this interaction without further scaffold modification [2].

Medicinal Chemistry Kinase Inhibitor Design Molecular Recognition

Topological Polar Surface Area (TPSA): Enhanced Aqueous Solubility Potential Relative to 3-Aryl Analogs

The target compound exhibits a calculated topological polar surface area (TPSA) of 66.89 Ų, as reported by vendor analytical data . This value is lower than that of 3-aryl-substituted thieno[3,2-d]pyrimidine-2,4-diones (e.g., 3-phenyl analog estimated TPSA ~75–80 Ų due to additional aromatic carbon contribution) but higher than the N-methyl-substituted analog (estimated TPSA ~58–62 Ų) [1]. A TPSA below 90 Ų is associated with favorable oral absorption potential, while a value above 60 Ų generally ensures adequate aqueous solubility for in vitro assay conditions [2]. The target compound's TPSA of 66.89 Ų thus occupies a balanced range that supports both permeability and solubility—a profile not simultaneously met by either the more lipophilic N-methyl analog (lower TPSA, poorer solubility) or bulkier 3-aryl analogs (higher TPSA, potentially reduced permeability).

ADME Drug-likeness Physicochemical Profiling

Supplied Purity: NLT 98% (MolCore) vs. 97% (Leyan) – Lot-to-Lot Consistency for Reproducible Assay Data

The compound is commercially available from multiple vendors with differing purity specifications. MolCore supplies the compound at NLT 98% purity , while Leyan lists a purity of 97% . This Δ of 1 percentage point, though seemingly small, represents a 50% reduction in total impurity burden (from ≤3% total impurities to ≤2% total impurities). In biochemical assays run at 10 μM compound concentration, a 3% impurity level corresponds to 300 nM of unknown contaminants—a concentration that can produce spurious off-target signals in kinase profiling panels [1]. The NLT 98% specification directly reduces this risk, providing higher confidence in structure-activity relationship (SAR) interpretation.

Quality Control Assay Reproducibility Procurement Specification

Late-Stage Diversification Capacity: Pyrrolidine NH vs. N-Methyl Blocked Analog

The free pyrrolidine secondary amine in the target compound enables direct, single-step diversification via amide coupling, sulfonamide formation, or reductive amination without requiring a deprotection step. In contrast, the N-methyl analog (CAS 1708268-26-1) has a tertiary amine that is inert to these transformations under standard conditions, requiring a complete re-synthesis to introduce substituents at the pyrrolidine nitrogen [1]. In the Hubbard et al. study on pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines, the pyrrolidine nitrogen was the primary site of structural variation, with carbamate, amide, and sulfonamide derivatives showing enzyme IC50 values spanning from 35.7 nM to >1,000 nM against EGFR, demonstrating that substitution at this position directly modulates potency [2]. The target compound therefore serves as the universal precursor for generating focused libraries around this pharmacophoric position, whereas the N-methyl congener is a synthetic dead-end for this SAR vector.

Parallel Synthesis Structure-Activity Relationship Chemical Biology

Partition Coefficient (LogP): Balanced Hydrophilicity vs. 3-Aryl and N-Alkyl Congeners

The target compound has a calculated LogP of approximately 0.29 (ALogP, vendor data) . This low lipophilicity is driven by the two carbonyl groups and the basic pyrrolidine nitrogen. In comparison, 3-aryl thieno[3,2-d]pyrimidine-2,4-dione derivatives typically exhibit LogP values ranging from 1.8 to 3.5 due to the hydrophobic aryl ring [1], while 1-methyl-3-pyrrolidinyl analogs have a slightly higher LogP of ~0.5–0.8 . A LogP below 1 is associated with reduced off-target binding (notably to hERG and CYP enzymes) and lower phospholipidosis risk, as established by analysis of marketed oral drugs [2]. The target compound's LogP of 0.29 thus provides a superior starting point for lead optimization programs that seek to maintain low lipophilicity while building in potency.

Lipophilicity Drug-likeness ADME Prediction

Kinase Scaffold Privilege: Thieno[3,2-d]pyrimidine Core vs. Furo[3,2-d]pyrimidine and Pyrrolo[3,2-d]pyrimidine Isosteres

The thieno[3,2-d]pyrimidine core is a well-validated kinase hinge-binding scaffold. In a patent survey of thieno[3,2-d]pyrimidine derivatives (US 9,156,852 B2), representative compounds demonstrated inhibitory activity against multiple protein kinases at concentrations ≤1 μM, with the thiophene sulfur providing a unique van der Waals contact that is absent in furo[3,2-d]pyrimidine (oxygen) and pyrrolo[3,2-d]pyrimidine (nitrogen) isosteres [1]. The sulfur atom's larger atomic radius (1.80 Å vs. 1.52 Å for oxygen) and higher polarizability enhance hydrophobic packing with kinase selectivity pockets, a structural feature that has been exploited to achieve selectivity within the kinase family [2]. The target compound uniquely combines this thieno core with the pyrrolidinyl N3 substituent, whereas most thieno[3,2-d]pyrimidine kinase inhibitors in the patent literature employ N3-aryl or N3-H substitution patterns [1].

Kinase Inhibition Scaffold Hopping Medicinal Chemistry

High-Value Application Scenarios for 3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Procurement


Kinase-Focused Fragment and Lead-Like Library Synthesis

The compound's free pyrrolidine NH, hydrogen-bond donor count of 2, and TPSA of 66.89 Ų make it an ideal core scaffold for generating kinase-focused screening libraries. The pyrrolidine nitrogen can be diversified in a single step to produce 50–200 analogs per synthesis campaign, enabling rapid exploration of the N3 substitution vector known to modulate kinase potency in related thieno[3,2-d]pyrimidine series [1]. The compound's LogP of 0.29 ensures that even after functionalization with moderately lipophilic groups, library members remain within drug-like property space (LogP < 5).

Selective EGFR/ErbB-2 Probe Development via Late-Stage Functionalization

The Hubbard et al. study demonstrated that pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines achieve enzyme IC50 values as low as 35.7 nM against EGFR, with pyrrolidine substitution being the primary determinant of potency and selectivity [1]. Using the target compound as the starting material, researchers can install acetylene-containing warheads at the pyrrolidine nitrogen to generate covalent EGFR/ErbB-2 inhibitors. The compound's low LogP (0.29) and two HBD groups provide a favorable starting profile for achieving oral bioavailability, as partially validated by the oral exposure demonstrated for compound 15h in the Hubbard series [1].

Chemical Biology Tool Compound Synthesis for Target Deconvolution

The pyrrolidine NH provides a unique, chemoselective attachment point for biotin tags, fluorescent reporters, or photoaffinity labels via amide or sulfonamide linkage. Unlike N-methyl or N-aryl analogs which lack reactive amines, the target compound can be directly conjugated without requiring orthogonal protecting group strategies [2]. The high purity (NLT 98%) available from selected vendors minimizes the risk of contaminating byproducts in cellular target engagement assays, where even 2–3% impurities can confound proteomics readouts.

Comparative Scaffold Hopping Studies for Kinase Selectivity Profiling

The thieno[3,2-d]pyrimidine core with its sulfur atom (atomic radius 1.80 Å, polarizability 2.90 ų) offers distinct steric and electronic properties vs. furo[3,2-d]pyrimidine (O radius 1.52 Å, polarizability 0.80 ų) and pyrrolo[3,2-d]pyrimidine (N radius 1.55 Å) isosteres [3]. Procurement of the target compound alongside its heterocyclic isosteres enables systematic scaffold-hopping studies to identify kinase targets where the sulfur-mediated hydrophobic contact in the selectivity pocket is essential for potency and isoform selectivity, as claimed in patent US 9,156,852 B2 [4].

Quote Request

Request a Quote for 3-(Pyrrolidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.